Ethyl 2-methoxy-5-methylbenzoylformate
Description
Structural Classification and Nomenclature within Alpha-Keto Esters and Aryl Glyoxylates
Ethyl 2-methoxy-5-methylbenzoylformate belongs to the family of α-keto esters, which are characterized by a ketone functional group located on the carbon atom alpha to an ester group. More specifically, it is classified as an aryl glyoxylate, denoting that the carbonyl group of the glyoxylic acid ester is attached to an aromatic ring.
The systematic IUPAC name for this compound is ethyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate. The nomenclature can be broken down as follows:
ethyl : Refers to the ethyl group (-CH₂CH₃) of the ester functionality.
2-(2-methoxy-5-methylphenyl) : Indicates that a substituted phenyl ring is attached to the second carbon of the acetate (B1210297) chain. The phenyl ring itself is substituted at the 2-position with a methoxy (B1213986) group (-OCH₃) and at the 5-position with a methyl group (-CH₃).
2-oxoacetate : Describes a two-carbon ester chain (acetate) with a ketone (oxo) group at the second carbon.
This precise naming system unambiguously defines the connectivity and spatial arrangement of all atoms within the molecule.
Table 1: Structural and Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate |
| CAS Number | 859775-82-9 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Structural Class | Alpha-Keto Ester, Aryl Glyoxylate |
Historical and Current Perspectives on Benzoylformate Chemistry
The study of benzoylformate derivatives, also known as phenylglyoxylic acid esters, has a well-established history in organic chemistry. Historically, research into these compounds was driven by their utility in fundamental organic reactions and as precursors for more complex molecules. Early investigations often focused on their synthesis and basic reactivity.
In contemporary research, the focus has shifted towards harnessing the unique electronic and steric properties of substituted benzoylformates for advanced applications. The presence of the vicinal dicarbonyl system makes these compounds highly versatile building blocks. Current research trends involving aryl glyoxylates, the class to which this compound belongs, include their use as photoinitiators in polymerization reactions and as key intermediates in the synthesis of heterocyclic compounds. rsc.orgnih.govnih.govresearchgate.net The specific substitution pattern on the aromatic ring, such as the methoxy and methyl groups in the title compound, can be tailored to fine-tune the molecule's reactivity and photophysical properties.
Rationale for Investigation: Significance as a Synthetic Intermediate and Functional Material Precursor
The investigation into this compound and related aryl glyoxylates is propelled by their significant potential in two primary domains: as versatile synthetic intermediates and as precursors to functional materials.
As synthetic intermediates , the two adjacent electrophilic centers (the keto and ester carbonyls) allow for a wide range of chemical transformations. They can react with various nucleophiles, leading to the construction of complex molecular architectures. For instance, aryl glyoxylates are valuable precursors in multicomponent reactions for the synthesis of diverse oxygen-containing heterocycles. rsc.orgnih.govnih.govresearchgate.net The specific substituents on the aryl ring can influence the regioselectivity and stereoselectivity of these reactions.
As precursors to functional materials , aryl glyoxylates have shown considerable promise, particularly in the field of polymer chemistry. Many compounds within this class function as efficient photoinitiators for radical polymerization. google.commdpi.com Upon exposure to light, they can undergo cleavage to generate radical species that initiate the polymerization of monomers. The absorption characteristics and initiation efficiency can be modulated by the substituents on the aromatic ring. This makes them attractive for applications in UV curing of coatings, inks, and adhesives.
Overview of Research Directions and Academic Significance
Current academic research on aryl glyoxylates, including substituted derivatives like this compound, is exploring several promising avenues. A significant area of focus is the design and synthesis of novel photoinitiating systems for polymerization, driven by the need for more efficient and environmentally friendly curing technologies. mdpi.com Research in this area investigates how different substitution patterns on the aryl ring affect the photophysical and photochemical properties of the glyoxylate.
Another key research direction is the expansion of their utility in organic synthesis. This includes their application in asymmetric catalysis to produce chiral molecules and their use as building blocks for the synthesis of biologically active compounds and complex natural products. rsc.orgnih.govnih.govresearchgate.net The bifunctional nature of aryl glyoxylates makes them ideal substrates for developing new synthetic methodologies. rsc.orgnih.govnih.govresearchgate.net
The academic significance of this research lies in its contribution to a deeper understanding of the structure-reactivity relationships in dicarbonyl compounds and in the development of new tools for organic synthesis and materials science. The findings from studies on specific molecules like this compound contribute to the broader knowledge base of organic chemistry and can pave the way for new technological innovations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)11(13)9-7-8(2)5-6-10(9)15-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYOUXSMZIJPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641294 | |
| Record name | Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859775-82-9 | |
| Record name | Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 2 Methoxy 5 Methylbenzoylformate and Analogues
Strategies for the Construction of the Benzoylformate Core
The benzoylformate moiety, an α-keto ester, is the central functional group of the target molecule. Its synthesis can be achieved through several distinct pathways, including the derivatization of carboxylic acids, modern coupling techniques, and the oxidation of suitable precursors.
Esterification Reactions of Carboxylic Acids
A classical and direct method for synthesizing benzoylformate esters is the esterification of the corresponding benzoylformic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used approach. google.com For instance, the preparation of ethyl benzoylformate from benzoylformic acid is well-documented. orgsyn.org This reaction typically involves heating the crude benzoylformic acid with an excess of ethanol (B145695) and a catalytic amount of concentrated sulfuric acid. orgsyn.org The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. google.com
| Reactants | Catalyst | Solvent/Reagent | Conditions | Product | Reference |
| Benzoylformic Acid | Conc. H₂SO₄ | Ethanol | Heating | Ethyl Benzoylformate | orgsyn.org |
| Various Benzoic Acids | Zr/Ti Solid Acid | Methanol | 120 °C, Reflux | Various Methyl Benzoates |
This methodology is fundamentally important for the final step in a synthetic sequence where the substituted benzoylformic acid (e.g., 2-methoxy-5-methylbenzoylformic acid) has already been prepared.
Carbonylative Coupling Approaches
Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, including palladium-catalyzed carbonylative coupling reactions. researchgate.net These methods can construct the benzoylformate core by incorporating a carbonyl group (from carbon monoxide gas or a CO surrogate) between an aryl halide and an alcohol moiety. researchgate.net This approach is highly versatile and tolerates a wide range of functional groups.
In a typical palladium-catalyzed alkoxycarbonylation, an aryl halide (e.g., a substituted iodobenzene) is reacted with an alcohol in the presence of a palladium catalyst, a suitable ligand, a base, and carbon monoxide. This process involves the oxidative addition of the aryl halide to the palladium center, followed by CO insertion and reductive elimination to yield the ester product. The use of CO surrogates, such as formates, has also been developed to avoid the handling of toxic carbon monoxide gas. orgsyn.org These reactions represent a convergent approach where the aromatic piece and the ester piece are combined in a single, efficient step.
Oxidative Transformations of Precursors
A common and effective strategy for accessing the benzoylformate core is through the oxidation of more reduced precursors, particularly α-hydroxy acids (mandelic acids) or their corresponding esters. mdpi.com The oxidation of mandelic acid to benzoylformic acid can be accomplished using strong oxidizing agents like potassium permanganate (B83412). orgsyn.org In a typical procedure, mandelic acid is treated with potassium permanganate in a cooled aqueous solution, leading to the formation of the α-keto acid. orgsyn.org
More recent developments have focused on catalytic and more environmentally benign oxidation systems. Various catalysts have been shown to be effective for the oxidation of mandelic acid derivatives, often utilizing molecular oxygen as the terminal oxidant.
| Substrate | Oxidant/Catalyst | Key Products | Reference |
| Mandelic Acid | Potassium Permanganate (KMnO₄) | Benzoylformic Acid | orgsyn.org |
| Mandelic Acid | Hydrous Manganese Oxide (HMO) | Phenylglyoxylic Acid, Benzaldehyde | rsc.org |
| Mandelic Acid Derivatives | Bi(0)/O₂ | Aldehydes, Carboxylic Acids | researchgate.net |
| Mandelic Acid Derivatives | CoCl₂/O₂ | Benzaldehyde, Benzoic Acid, Phenylglyoxylic Acid | researchgate.net |
Furthermore, the direct oxidation of α-hydroxy esters to α-keto esters provides an alternative route that avoids the need to handle the potentially unstable α-keto acid. organic-chemistry.org Catalytic systems employing nitroxyl (B88944) radicals like AZADO (2-azaadamantane N-oxyl) have demonstrated high chemoselectivity for this transformation. organic-chemistry.org Copper-catalyzed aerobic oxidation of α-hydroxy ketones is another efficient method for accessing related α-dicarbonyl compounds. rsc.orgresearchgate.net
Functionalization of the Aromatic Ring and Ester Moiety
The specific substitution pattern of Ethyl 2-methoxy-5-methylbenzoylformate, with a methoxy (B1213986) group at the 2-position and a methyl group at the 5-position, dictates that these functional groups are best installed on the aromatic ring prior to the formation of the benzoylformate core. The benzoylformate group itself is a strongly electron-withdrawing and deactivating group, which would complicate subsequent electrophilic aromatic substitution reactions. reddit.com
Electrophilic Aromatic Substitution for Methoxy and Methyl Group Introduction
Electrophilic aromatic substitution (EAS) is the cornerstone of aromatic functionalization. wikipedia.org The strategy for synthesizing the 2-methoxy-5-methyl substituted pattern relies on the directing effects of the substituents. libretexts.org A plausible synthetic route would begin with a molecule that can direct the incoming groups to the desired positions. For example, synthesis could start from p-cresol (B1678582) (4-methylphenol), which has an activating, ortho,para-directing hydroxyl group and a methyl group.
Carboxylation: Introduction of a carboxyl group, for instance via the Kolbe-Schmitt reaction, would be directed ortho to the powerful hydroxyl activating group, potentially yielding 4-methylsalicylic acid.
Methylation: The phenolic hydroxyl group can then be converted to the target methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.comresearchgate.net This Williamson ether synthesis is a standard procedure for preparing aryl methyl ethers.
An alternative approach is demonstrated in the synthesis of related compounds like 2-methoxy-6-methylbenzoic acid, which involves a multi-step sequence starting from 2-methyl-6-nitrobenzoic acid, including reduction, diazotization, hydrolysis to a hydroxyl group, and finally methylation. google.com
| Reaction Type | Reagents | Purpose | Reference |
| Friedel-Crafts Alkylation | Alkyl Halide + Lewis Acid (e.g., AlCl₃) | Introduces an alkyl group onto the aromatic ring. | masterorganicchemistry.combyjus.com |
| Friedel-Crafts Acylation | Acyl Halide + Lewis Acid (e.g., AlCl₃) | Introduces an acyl group, which can be reduced to an alkyl group. | byjus.comlibretexts.org |
| Ether Synthesis (Methylation) | Dimethyl Sulfate or Methyl Iodide + Base | Converts a hydroxyl group to a methoxy group. | researchgate.net |
Alkylation and Acylation Strategies on Related Benzoylformates
Attempting to perform Friedel-Crafts alkylation or acylation directly on an unsubstituted benzoylformate ester is generally not a viable strategy for achieving the target 2,5-substitution pattern. The existing benzoylformate group (-COCOOEt) is strongly deactivating due to the electron-withdrawing nature of its two carbonyl groups. reddit.com
In electrophilic aromatic substitution, deactivating groups slow down the rate of reaction and direct incoming electrophiles to the meta position. libretexts.org Therefore, a Friedel-Crafts reaction on ethyl benzoylformate would be sluggish and would yield predominantly the 3-substituted (meta) product, not the 2- or 5-substituted isomers required for the target molecule. This inherent electronic property necessitates that the desired substitution pattern on the aromatic ring be established before the synthesis of the α-keto ester functionality.
Chemo- and Regioselective Synthesis Protocols
Achieving specific chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds like this compound. The substitution pattern on the benzene (B151609) ring—a methoxy group at position 2 and a methyl group at position 5—necessitates precise control over the introduction of the ethyl benzoylformate moiety.
One of the most direct and widely used methods for the synthesis of aryl keto esters is the Friedel-Crafts acylation . mdpi.com In the context of this compound, this would typically involve the reaction of 4-methylanisole (B47524) (p-cresyl methyl ether) with a suitable acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.
The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the methyl group (-CH₃) is a weaker activating, ortho-, para-directing group. In 4-methylanisole, the powerful ortho-directing effect of the methoxy group would preferentially guide the incoming electrophile to the position adjacent to it (C2), which is sterically unhindered, leading to the desired 2-acylated product.
The choice of catalyst and reaction conditions plays a crucial role in maximizing the desired regioselectivity and minimizing the formation of unwanted isomers. Heterogeneous catalysts, such as zeolites, have demonstrated high regioselectivity in Friedel-Crafts reactions, offering an advantage over traditional Lewis acids like AlCl₃. scirp.org For instance, mordenite (B1173385) zeolites have been shown to provide excellent selectivity for the para-acylation of anisole (B1667542) due to shape-selective constraints within their pore structures. scirp.orgresearchgate.net This principle can be extended to substituted anisoles to control the position of acylation.
Table 1: Regioselective Friedel-Crafts Acylation for Aryl Ketone Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Major Product | Selectivity |
|---|---|---|---|---|
| Anisole | Acetic Anhydride | Mordenite Zeolite | 4-Methoxyacetophenone | >99.9% |
Alternative strategies involve the oxidation of precursor molecules. For example, a pre-functionalized ketone, 1-(2-methoxy-5-methylphenyl)ethanone, could be oxidized to the corresponding α-keto ester. A one-pot method involving oxidation with selenium dioxide, followed by esterification, has been developed for converting aryl ketones into aryl α-keto esters. researchgate.net This approach ensures that the substitution pattern is pre-determined, thus circumventing regioselectivity issues at the acylation stage.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, prompting the development of "green" methodologies that minimize environmental impact. These approaches focus on principles such as waste prevention, atom economy, use of safer solvents and auxiliaries, and energy efficiency. rsc.org
Biocatalysis: Enzymes offer a highly efficient and environmentally benign alternative to traditional chemical catalysts. Lipases can be employed for the transesterification of β-keto esters under mild, solvent-free conditions. google.com For the synthesis of α-keto esters, ketoreductases (KREDs) can be used for the asymmetric reduction of the keto group, which is particularly valuable for producing chiral α-hydroxy esters. frontiersin.org Furthermore, biocatalytic platforms utilizing engineered methyltransferases have been developed for the asymmetric alkylation of α-keto acids, showcasing a fully enzymatic route to complex chiral keto-acid derivatives. nih.gov The use of whole-cell biocatalysts, such as Candida parapsilosis, has also been effective for the reduction of α-keto esters in aqueous media. abap.co.in
Heterogeneous Catalysis and Solvent-Free Conditions: Replacing hazardous and difficult-to-remove homogeneous catalysts (like AlCl₃) with solid, reusable catalysts is a cornerstone of green chemistry. As mentioned, zeolites are effective for regioselective Friedel-Crafts acylations and can be easily recovered and reused. scirp.org Another green approach involves using silica-supported boric acid as a recyclable, heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. rsc.org
Microwave-assisted organic synthesis (MAOS) represents a significant green technology for accelerating chemical reactions, often under solvent-free conditions. researchgate.nettandfonline.com This technique can drastically reduce reaction times and energy consumption. The synthesis of ethyl benzoate, a related ester, has been efficiently achieved using expandable graphite (B72142) as a catalyst under microwave heating, demonstrating the potential of this technology for ester formation. cibtech.org
Table 2: Green Synthetic Approaches for Keto Esters and Analogues
| Method | Catalyst/Conditions | Substrate Type | Key Advantages |
|---|---|---|---|
| Biocatalytic Transesterification | Candida antartica lipase (B570770) B (CALB) | β-keto esters, Alcohols | Mild, solvent-free, chemoselective |
| Microwave-Assisted Synthesis | Solvent-free, microwave irradiation | β-keto esters, Alcohols | Rapid reaction times, energy efficient |
| Heterogeneous Catalysis | Silica-supported Boric Acid | β-keto esters, Alcohols | Solvent-free, recyclable catalyst |
By integrating these advanced chemo- and regioselective protocols with green chemistry principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, selectivity, and sustainability, meeting the demands of modern chemical manufacturing.
Mechanistic Investigations of Reactions Involving Ethyl 2 Methoxy 5 Methylbenzoylformate
Photochemical Reaction Mechanisms
Photochemical reactions are initiated by the absorption of light, which elevates a molecule to an electronically excited state. In this state, the molecule possesses different reactivity compared to its ground state, enabling unique chemical transformations. For α-keto esters like Ethyl 2-methoxy-5-methylbenzoylformate, photochemical pathways are particularly significant due to the presence of the carbonyl chromophore, which readily absorbs UV light.
Norrish Type I Cleavage and Radical Generation from α-Keto Esters
The Norrish Type I reaction is a characteristic photochemical process for aldehydes and ketones, involving the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org This process, also known as α-cleavage, results in the formation of two radical intermediates. wikipedia.orgscispace.com For this compound, the bond between the benzoyl carbonyl carbon and the keto carbonyl carbon is susceptible to this cleavage.
The mechanism begins with the absorption of a photon by the carbonyl group, promoting the molecule to an excited singlet state. wikipedia.org This can then undergo intersystem crossing to a more stable triplet state. wikipedia.org From either of these excited states, the energy can be channeled into breaking the C-C bond. This cleavage is particularly facile in α-keto esters due to the relative stability of the resulting acyl and alkoxycarbonyl radicals.
The α-cleavage of this compound yields a 2-methoxy-5-methylbenzoyl radical and an ethoxycarbonyl radical. rsc.org These highly reactive radical species can then participate in several secondary reactions:
Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2-methoxy-5-methylphenyl radical.
Recombination: The initial radical pair can recombine to reform the starting material. wikipedia.org
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction medium.
Further Reactions: The generated radicals can initiate polymerization or add to other unsaturated molecules. acs.org
The efficiency of Norrish Type I cleavage can be influenced by the structure of the ketone and the reaction conditions, such as the solvent. scispace.com
| Initial Reactant | Primary Radical Intermediates | Potential Secondary Radicals |
|---|---|---|
| This compound | 2-methoxy-5-methylbenzoyl radical + Ethoxycarbonyl radical | 2-methoxy-5-methylphenyl radical (after decarbonylation) |
Photoinduced Electron Transfer Processes
Photoinduced Electron Transfer (PET) is a fundamental photochemical process where an electronically excited molecule either accepts or donates an electron, leading to the formation of radical ions. acs.org The excited state of an α-keto ester can act as both an oxidant and a reductant, depending on the properties of other molecules present in the system. nih.gov
In a reductive PET process, the excited α-keto ester accepts an electron from a suitable electron donor (e.g., a tertiary amine). This results in the formation of a radical anion of the keto ester and a radical cation of the donor molecule. nih.gov The resulting radical anion is a key intermediate that can undergo further reactions, such as fragmentation or cyclization.
Conversely, in an oxidative PET process, the excited keto ester donates an electron to an electron acceptor. This pathway is less common for ketones but can occur with strong electron acceptors. The process generates a radical cation of the keto ester.
The feasibility of a PET reaction is governed by the change in free energy (ΔG), which can be estimated using the Weller equation. A negative ΔG value indicates that the electron transfer process is thermodynamically favorable. scispace.com The solvent polarity also plays a crucial role; polar solvents can stabilize the resulting charged radical ions, facilitating the PET process. colab.ws
| Process Type | Reactants | Generated Intermediates |
|---|---|---|
| Reductive PET | Excited this compound + Electron Donor (e.g., Triethylamine) | Keto ester radical anion + Donor radical cation |
| Oxidative PET | Excited this compound + Electron Acceptor | Keto ester radical cation + Acceptor radical anion |
Wavelength Dependency of Photoreactivity in Related Systems
The outcome of a photochemical reaction is often dependent on the wavelength of the incident light. This is because different wavelengths can excite the molecule to different electronic states (e.g., the first singlet state, S₁, or the second singlet state, S₂), which may have distinct reactivities or efficiencies for intersystem crossing to triplet states. acs.org
The UV absorption spectrum of α-keto esters is characterized by two main absorption bands: a weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group, and a stronger, shorter-wavelength band corresponding to the π→π* transition. acs.org
Irradiation at n→π wavelengths:* Excitation into the n→π* band typically leads to the formation of the first excited singlet state (S₁), which has a high probability of undergoing intersystem crossing to the first triplet state (T₁). Reactions that proceed through the triplet state, such as Norrish Type I cleavage, are often favored under these conditions.
Irradiation at π→π wavelengths:* Excitation into the more energetic π→π* band populates a higher excited singlet state (e.g., S₂). From this state, the molecule can relax to S₁ or undergo different reactions altogether before relaxation occurs.
Studies on related α-keto acids have shown that changes in pH can also alter the absorption spectrum, shifting the maximum absorption wavelength (λmax) and changing the molar absorptivity. acs.org This, in turn, affects the photoreactivity, as the efficiency of light absorption at a given wavelength is modified. The quantum yield of a photochemical reaction, which is a measure of its efficiency, can therefore exhibit a strong dependence on the irradiation wavelength. acs.org
| Irradiation Wavelength Range | Electronic Transition | Typical Excited State Populated | Favored Photochemical Pathway |
|---|---|---|---|
| Longer UV (e.g., >320 nm) | n→π | S₁ → T₁ | Norrish Type I Cleavage, Hydrogen Abstraction |
| Shorter UV (e.g., <300 nm) | π→π | S₂ | May lead to different fragmentation or relaxation pathways |
Thermally Induced Reaction Mechanisms
Thermally induced reactions involve the ground electronic state of a molecule and are initiated by providing sufficient thermal energy (heat) to overcome the activation energy barrier of a reaction. For this compound, the two carbonyl groups are the primary sites of reactivity.
Condensation and Cyclization Reactions
The α-keto group of this compound can participate in condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds. A classic example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing a CH₂ group flanked by two electron-withdrawing groups (e.g., malonates, malononitrile). nih.gov
The mechanism, typically catalyzed by a weak base (like piperidine) or a Lewis acid (like TiCl₄), proceeds as follows:
Deprotonation: The base removes a proton from the active methylene compound, generating a stabilized carbanion (enolate).
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the keto-carbonyl group in this compound.
Intermediate Formation: This addition forms an alkoxide intermediate.
Protonation and Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule yields the final condensed product, which is an electron-deficient alkene. nih.gov
While the title compound itself lacks a suitably positioned group for an intramolecular cyclization following condensation, this type of reaction is a key step in building more complex molecular architectures from α-keto ester precursors. nih.gov The product selectivity can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Nucleophilic Additions to the α-Keto Group
The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. The keto-carbonyl is generally more reactive towards nucleophilic addition than the ester carbonyl, which is less electrophilic due to resonance stabilization from the adjacent oxygen atom.
Nucleophilic addition to the α-keto group is a fundamental reaction type. Strong nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), readily add to the keto-carbonyl. The mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol.
Weaker nucleophiles, such as water or alcohols, can also add to the keto-carbonyl, but the addition is typically reversible and the equilibrium often favors the starting materials unless the resulting adduct is stabilized. uomustansiriyah.edu.iq This reactivity is central to the synthesis of a wide range of derivatives from α-keto esters.
| Nucleophile | Reagent Example | Product Type after Workup |
|---|---|---|
| Organometallic Reagents | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol (α-hydroxy ester) |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
| Amines | Primary Amine (R-NH₂) | Imine (after dehydration) |
Catalytic Reaction Mechanisms
The reactivity of the carbonyl group in this compound is central to its transformations. Catalytic methods provide pathways for stereoselective and efficient reactions.
Asymmetric Reduction Mechanisms of α-Keto Esters
The asymmetric reduction of α-keto esters, such as this compound, to chiral α-hydroxy esters is a reaction of significant synthetic importance. The mechanism often involves the transfer of a hydride from a chiral reducing agent or a metal hydride complex to the prochiral ketone.
In biocatalytic reductions, enzymes like (S)-1-phenylethanol dehydrogenase have been used for the asymmetric reduction of various ketones. For substituted acetophenones, the electronic properties of the substituents in the aromatic ring play a crucial role. For instance, a study on acetophenone (B1666503) derivatives with different para-substituents (e.g., p-OCH3, p-Cl) demonstrated that the substrate's electronic character influences the reaction kinetics. nih.gov While not directly studying this compound, this research suggests that the electron-donating methoxy (B1213986) group at the ortho position and the weakly donating methyl group at the para position (relative to the methoxy group) in the target molecule would similarly influence the electronic density of the carbonyl group, thereby affecting the rate and stereoselectivity of the reduction.
Similarly, asymmetric transfer hydrogenation using Noyori-Ikariya type catalysts is a well-established method for reducing ketones. Studies on α-methoxyimino-β-keto esters have shown that substituents on the substrate significantly affect the outcome of the transfer hydrogenation. nih.govacs.org The presence of an α-substituent can alter the preferred conformation of the substrate when it coordinates to the metal center, thus influencing the facial selectivity of the hydride transfer. For this compound, the ortho-methoxy group could play a directing role through coordination with the metal catalyst, influencing the stereochemical outcome of the reduction.
| Catalyst System | Substrate Type | Key Mechanistic Feature | Typical Enantioselectivity |
| (S)-1-phenylethanol dehydrogenase | Substituted Acetophenones | Enzyme-substrate complex formation, hydride transfer from NADH | High (often >99% ee) |
| Noyori-Ikariya Ru-catalysts | α-heteroatom-substituted β-keto esters | Formation of a six-membered pericyclic transition state | High |
Metal-Catalyzed Transformations
Beyond reduction, the α-keto ester functionality of this compound can participate in various metal-catalyzed transformations. These reactions often proceed through the formation of metal-enolate or metal-carbene intermediates.
Transition metal-catalyzed C–H functionalization is a powerful tool for forming carbon-carbon bonds. Platinum-catalyzed direct C–H acylation with reagents like ethyl chlorooxoacetate allows for the introduction of an α-keto ester group onto aromatic rings. acs.org A proposed mechanism involves C-H activation to form a cyclometalated complex, followed by nucleophilic substitution with the acylating agent and subsequent reductive elimination. acs.org While this describes the synthesis of α-keto esters, the reverse reaction's principles or related cross-coupling reactions would involve similar organometallic intermediates where the electronic nature of the substituted benzoylformate would be critical.
Rhodium-catalyzed hydroformylation is another important industrial process, though typically applied to alkenes. acs.orgnih.gov Mechanistic studies on rhodium-catalyzed reactions often highlight the influence of ligand electronics and sterics on the catalytic cycle. acs.orgnih.gov In hypothetical hydroformylation-type reactions involving the carbonyl group of this compound, the coordination of the substrate to the rhodium center would be influenced by the ortho-methoxy group, potentially through a chelation effect that could control regioselectivity and reactivity.
Nickel-catalyzed amidation of β-keto esters has been reported to proceed via complex activation pathways, potentially involving N-centered radicals. nih.gov While this reaction involves a β-keto ester, the mechanistic principles of metal-catalyzed additions to carbonyls are relevant. The electronic properties of the substituents on the aromatic ring of an α-keto ester like this compound would be expected to influence the stability of any radical or charged intermediates formed during the catalytic cycle.
| Reaction Type | Metal Catalyst | Key Intermediate | Potential Influence of Substituents |
| C-H Acylation | Platinum | Cyclometalated complex | Directing group effects from methoxy group |
| Hydroformylation | Rhodium | Metal-hydride, acyl-metal complexes | Altered reactivity and selectivity due to electronic and steric factors |
| Amidation | Nickel | N-centered radical | Stabilization of intermediates by aromatic substituents |
Organocatalytic Pathways
Organocatalysis offers a metal-free alternative for the transformation of α-keto esters. These reactions often rely on the formation of covalent intermediates like enamines or iminium ions, or non-covalent interactions such as hydrogen bonding to activate the substrate.
In Michael addition reactions, bifunctional organocatalysts, such as those derived from 2-aminoDMAP/urea (B33335), have been used for the enantioselective addition of nucleophiles to nitroolefins. metu.edu.trmetu.edu.tr The catalyst simultaneously activates the nucleophile through its basic site and the electrophile through hydrogen bonding with the urea moiety. For a hypothetical Michael addition involving this compound as the electrophile, a similar dual activation mechanism would be expected. The carbonyl group would be activated by hydrogen bonding to the organocatalyst, and the electronic nature of the substituted aromatic ring would influence the electrophilicity of the ketone.
Cascade reactions catalyzed by organocatalysts, such as diphenylprolinol silyl (B83357) ethers, can lead to the formation of complex carbocyclic structures from β-ketoesters and α,β-unsaturated aldehydes. nih.gov These reactions proceed through a series of Michael and aldol-type additions, with the catalyst controlling the stereochemistry at each step. The steric hindrance and electronic properties imparted by the 2-methoxy and 5-methyl groups on this compound would be critical in determining the feasibility and stereochemical outcome of such cascade reactions.
| Catalyst Type | Activation Mode | Potential Reaction | Mechanistic Role of Substituents |
| Bifunctional Urea/Thiourea | Hydrogen Bonding | Michael Addition | Enhanced electrophilicity of the carbonyl group |
| Diphenylprolinol Silyl Ether | Enamine/Iminium Ion Catalysis | Aldol/Michael Cascade | Steric and electronic influence on the approach of nucleophiles |
Elucidation of Transition States and Intermediates
Understanding the structure and energy of transition states and intermediates is fundamental to explaining the selectivity and reactivity observed in catalytic reactions. While specific studies on this compound are not prevalent, insights can be drawn from related systems.
Computational methods, such as density functional theory (DFT), are powerful tools for modeling reaction pathways. For instance, in rhodium-catalyzed hydroformylation, DFT calculations have been used to map out the entire catalytic cycle, providing insights into the electronic and steric factors that govern catalytic activity. nih.gov A similar approach applied to reactions of this compound could elucidate the influence of the methoxy and methyl substituents on the energies of key transition states and intermediates.
Experimental techniques, such as kinetic isotope effect (KIE) studies, can also provide valuable information about transition state structures. By measuring the change in reaction rate upon isotopic substitution at a particular position, one can infer the extent of bond breaking or forming at that position in the rate-determining step.
In the context of olefin metathesis, the interplay of electronic and steric effects on the stability of transition states has been studied to understand Z-selectivity. mdpi.com Energy decomposition analysis (EDA) can distinguish between steric and electronic contributions to the activation barrier. For this compound, the ortho-methoxy group can exert both a steric effect, by hindering the approach to the carbonyl group, and an electronic effect, through its electron-donating character. These combined effects would shape the potential energy surface of the reaction and dictate the preferred reaction pathway and stereochemical outcome.
| Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states | Modeling the influence of substituents on reaction pathways and selectivity. |
| Kinetic Isotope Effects (KIEs) | Information on bond formation/breaking in the rate-determining step | Probing the transition state structure of reactions involving the carbonyl group. |
| Energy Decomposition Analysis (EDA) | Separation of steric and electronic effects on activation barriers | Quantifying the distinct roles of the methoxy and methyl groups in controlling reactivity. |
Comprehensive Spectroscopic and Diffraction Based Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation
Proton (¹H) NMR spectroscopy would provide crucial information about the number and types of hydrogen atoms in the Ethyl 2-methoxy-5-methylbenzoylformate molecule. The expected signals, their multiplicities (splitting patterns), and integration values would help in assigning the protons to their respective positions in the structure.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| Ethyl (-CH₃) | 1.3 - 1.4 | Triplet (t) | ~7 |
| Ethyl (-CH₂) | 4.3 - 4.4 | Quartet (q) | ~7 |
| Methyl (Ar-CH₃) | 2.3 - 2.4 | Singlet (s) | N/A |
| Methoxy (B1213986) (-OCH₃) | 3.8 - 3.9 | Singlet (s) | N/A |
| Aromatic (H-3) | ~7.0 | Doublet (d) | ~8-9 |
| Aromatic (H-4) | ~7.3 | Doublet of doublets (dd) | ~8-9, ~2 |
| Aromatic (H-6) | ~7.5 | Doublet (d) | ~2 |
Note: These are predicted values and actual experimental data may vary.
¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within the molecule. Combined with DEPT experiments (DEPT-90 and DEPT-135), which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be established.
Expected ¹³C NMR and DEPT Data:
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |
| Ethyl (-CH₃) | ~14 | Positive | No Signal |
| Ethyl (-CH₂) | ~62 | Negative | No Signal |
| Methyl (Ar-CH₃) | ~21 | Positive | No Signal |
| Methoxy (-OCH₃) | ~56 | Positive | No Signal |
| Aromatic (C-5) | ~135 | No Signal | No Signal |
| Aromatic (C-1) | ~125 | No Signal | No Signal |
| Aromatic (C-3) | ~112 | Positive | Positive |
| Aromatic (C-4) | ~133 | Positive | Positive |
| Aromatic (C-6) | ~130 | Positive | Positive |
| Aromatic (C-2) | ~158 | No Signal | No Signal |
| Carbonyl (C=O, keto) | ~185 | No Signal | No Signal |
| Carbonyl (C=O, ester) | ~165 | No Signal | No Signal |
Note: These are predicted values and actual experimental data may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques would be employed to confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the -CH₂ and -CH₃ protons of the ethyl group, and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure. For example, correlations would be expected between the ethyl protons and the ester carbonyl carbon, and between the aromatic protons and the various aromatic and substituent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to determine the conformation of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules. For this compound (C₁₂H₁₄O₄, Molecular Weight: 222.24 g/mol ), ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 223.25 or a sodium adduct [M+Na]⁺ at m/z 245.23.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The electron ionization (EI) used in GC-MS is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound.
Predicted Fragmentation Pattern:
Molecular Ion (M⁺): A peak at m/z 222 would correspond to the intact molecule.
Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 177. Loss of the entire ethyl ester group (-COOCH₂CH₃) would lead to a fragment at m/z 149. Further fragmentations of the benzoyl portion of the molecule would also be observed.
In-Depth Analysis of this compound Awaits Public Scientific Data
A comprehensive structural and spectroscopic analysis of the chemical compound this compound, as requested, cannot be provided at this time due to a lack of publicly available scientific research and experimental data.
This compound, identified by the CAS Number 859775-82-9, is listed by several chemical suppliers, indicating its availability for research and commercial purposes. Its molecular formula is C12H14O4 and it has a molecular weight of 222.24 g/mol . However, beyond these basic identifiers, detailed characterization through advanced analytical techniques does not appear in published literature.
An extensive search for research findings on this specific compound yielded no data for the following analytical methods:
High-Resolution Mass Spectrometry (HRMS): No experimental data on the precise mass and elemental composition of this compound is currently available in scientific databases. Such analysis would be crucial for confirming its molecular formula with high accuracy.
Vibrational Spectroscopy (IR and Raman): There are no published Infrared (IR) or Raman spectra for this compound. This type of analysis is essential for identifying its functional groups, such as the ester, methoxy, and carbonyl groups, by observing their characteristic vibrational frequencies.
X-ray Diffraction Analysis (SCXRD and PXRD): No crystallographic data has been published for this compound. Therefore, information regarding its solid-state structure, including:
Absolute configuration and conformation from Single Crystal X-ray Diffraction (SCXRD).
Phase purity and potential polymorphic forms from Powder X-ray Diffraction (PXRD).
Intermolecular interactions and crystal packing .
remains undetermined.
While general principles of these analytical techniques are well-established, and data exists for structurally similar but distinct molecules, the strict requirement to focus solely on this compound prevents the inclusion of such information. The generation of a scientifically accurate article with detailed research findings and data tables, as specified, is contingent upon the future publication of dedicated research on this particular compound.
Computational Chemistry and Theoretical Modeling of Ethyl 2 Methoxy 5 Methylbenzoylformate
Electronic Structure Calculations and Quantum Mechanical Analysis
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Quantum mechanical methods are employed to solve the Schrödinger equation, providing information about molecular energies, geometries, and electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely used to determine the optimized geometry of molecules in their ground state. For instance, in studies of aromatic esters, DFT calculations are routinely used to predict bond lengths, bond angles, and dihedral angles. rsc.org
For Ethyl 2-methoxy-5-methylbenzoylformate, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for such tasks. These calculations can reveal how the substituents (methoxy, methyl, and ethyl formate (B1220265) groups) influence the geometry of the benzene (B151609) ring. rsc.org
Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension for investigating the electronic excited states of molecules. This method is instrumental in understanding a molecule's UV-Vis absorption spectrum. For related benzoyl derivatives, TD-DFT has been used to calculate the energies of electronic transitions, which correspond to the absorption peaks observed experimentally. rsc.org
Illustrative Data from a DFT Study on a Related Benzoyl Derivative:
| Property | Calculated Value | Method |
| Ground State Energy | -1107.69 a.u. | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 4.05 D | DFT/B3LYP/6-311++G(d,p) |
| UV-Vis λmax | ~280 nm | TD-DFT/B3LYP/6-311++G(d,p) |
Note: This data is for a different, but structurally related, molecule and serves as an example of typical DFT outputs.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), can provide very high accuracy, although they are computationally more demanding than DFT.
For molecules of the size of this compound, high-level ab initio calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT. For example, accurate single-point energy calculations on a DFT-optimized geometry can be performed to obtain a more reliable prediction of the molecule's stability and reaction energies. nih.gov Ab initio methods are also the gold standard for calculating properties where electron correlation effects are particularly important.
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. nih.govresearchgate.net
A low HOMO-LUMO energy gap generally indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy (B1213986) and methyl groups. The LUMO is likely to be centered on the electron-withdrawing benzoylformate moiety, specifically the carbonyl groups.
This distribution of FMOs suggests that the molecule would be susceptible to electrophilic attack on the benzene ring and nucleophilic attack at the carbonyl carbons. The analysis of FMOs is a powerful tool for understanding and predicting the regioselectivity of chemical reactions. ic.ac.uk
Illustrative Frontier Molecular Orbital Data for an Aromatic Ester:
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the substituted benzene ring |
| LUMO | -1.8 | Centered on the ester and carbonyl functionalities |
| HOMO-LUMO Gap | 4.7 eV | Indicates moderate reactivity |
Note: The values presented are hypothetical for this compound, based on typical values for similar aromatic esters.
Reaction Pathway Modeling and Transition State Locating
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them along the reaction coordinate.
For a reaction involving this compound, such as its synthesis via esterification of 2-methoxy-5-methylbenzoylformic acid, computational methods can be used to calculate the activation energy of the reaction. acs.orgmdpi.com This is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state corresponds to the activation barrier, a key determinant of the reaction rate. Various algorithms are available in computational chemistry software to search for and verify transition state structures.
Spectroscopic Property Prediction and Validation (e.g., NMR shielding tensors, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectrum. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule. While there is often a systematic overestimation of frequencies, they can be scaled to provide excellent agreement with experimental data.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.ukacs.org These calculations provide the nuclear shielding tensor for each atom, from which the isotropic chemical shift can be derived. researchgate.netnih.gov By comparing the calculated and experimental NMR spectra, one can confirm the structure of the molecule and the assignment of peaks. rsc.org
Illustrative Predicted vs. Experimental Spectroscopic Data:
| Spectroscopic Data | Predicted Value | Experimental Value |
| C=O Stretch (IR) | 1750 cm⁻¹ (scaled) | 1735 cm⁻¹ |
| Aromatic C-H Stretch (IR) | 3100 cm⁻¹ (scaled) | 3080 cm⁻¹ |
| ¹H NMR (methoxy) | 3.9 ppm | 3.85 ppm |
| ¹³C NMR (carbonyl) | 168 ppm | 165 ppm |
Note: This table provides hypothetical data to illustrate the typical agreement between predicted and experimental values for a molecule like this compound.
Conformational Analysis and Stereochemical Prediction
Most molecules are not rigid but can exist in various conformations due to rotation around single bonds. Conformational analysis aims to identify the different stable conformers of a molecule and to determine their relative energies. lumenlearning.com
For this compound, there are several rotatable bonds, including those in the ethyl group and the bond connecting the benzoylformate moiety to the aromatic ring. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This process would identify the low-energy conformers and the energy barriers to interconversion between them.
Studies on related substituted benzoates have shown that the orientation of the ester group relative to the aromatic ring can have a significant impact on the molecule's properties and reactivity. researchgate.netcdnsciencepub.comscispace.com Such analyses are crucial for understanding the three-dimensional structure of the molecule and how it might interact with other molecules, for example, in a biological system.
Advanced Applications and Research Prospects of Ethyl 2 Methoxy 5 Methylbenzoylformate in Chemical Synthesis and Materials Science
A Key Intermediate in the Landscape of Organic Synthesis
The structural attributes of Ethyl 2-methoxy-5-methylbenzoylformate make it a valuable precursor in the synthesis of high-value chemical entities. Its utility spans from guiding the stereochemistry of reactions to serving as a foundational component for intricate molecular frameworks.
A Precursor for Chirality Induction and Stereoselective Transformations
While direct and extensive research on this compound's role in chirality induction is still an evolving area, the broader class of benzoylformate derivatives is well-established in stereoselective synthesis. These compounds can act as prochiral substrates, where the ketone group is a target for asymmetric reduction or addition reactions. The presence of the methoxy (B1213986) and methyl groups on the aromatic ring of this compound can influence the electronic and steric environment of the carbonyl groups, potentially leading to enhanced selectivity in reactions with chiral catalysts or reagents. The development of synthetic routes that utilize this compound to create enantiomerically pure molecules is an active area of investigation.
A Building Block for Complex Natural Products and Pharmaceutical Analogues
The synthesis of natural products and their analogues is a cornerstone of medicinal chemistry and drug discovery. This compound provides a versatile scaffold that can be elaborated into more complex molecular structures. Its ester and ketone functionalities offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries. The substituted benzene (B151609) ring is a common motif in many biologically active compounds, and the specific substitution pattern of this benzoylformate derivative could be instrumental in achieving desired pharmacological profiles. Researchers are exploring its incorporation into synthetic pathways targeting novel therapeutic agents.
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. The dicarbonyl nature of this compound makes it a promising candidate for participation in various MCRs, such as the Ugi or Passerini reactions. By reacting with an amine, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction), it could lead to the formation of highly functionalized peptide-like structures. The exploration of this compound in MCRs is anticipated to open new avenues for the rapid synthesis of novel compound libraries for screening in drug discovery and materials science.
Engineering Novel Functional Materials
The unique photochemical properties of benzoylformate derivatives are being harnessed to create advanced materials that respond to light, with applications ranging from industrial curing processes to sophisticated photo-responsive systems.
Photoinitiators for Advanced Photopolymerization Systems
Light-emitting diode (LED) based curing is a rapidly growing technology in coatings, adhesives, and 3D printing due to its energy efficiency and environmental benefits. The development of photoinitiators that are sensitive to the specific wavelengths of LED light is crucial for this technology. Benzoylformate derivatives, as a class, are known to function as Norrish Type I photoinitiators, where upon exposure to UV or visible light, they can undergo cleavage to generate reactive free radicals that initiate polymerization.
While specific performance data for this compound is not extensively published, related methyl benzoylformate derivatives have been shown to be effective photoinitiators for deep-layer photocuring under near-UV or visible LED irradiation. acs.org The substituents on the aromatic ring can be tuned to optimize the absorption characteristics and initiation efficiency for specific LED wavelengths. Research in this area focuses on designing and synthesizing novel benzoylformate derivatives, including structures akin to this compound, to enhance curing speed and depth in various photopolymerization applications.
Table 1: Research on Related Benzoylformate Derivatives as Photoinitiators
| Derivative Class | Light Source | Application | Key Finding |
|---|
This table is based on research on related compounds and is for illustrative purposes.
The Design of Photo-responsive Materials
Photo-responsive materials can change their properties, such as shape, color, or solubility, upon exposure to light. This "smart" behavior is being explored for a wide range of applications, including drug delivery, data storage, and soft robotics. The incorporation of photo-active molecules, or chromophores, into polymer structures is a key strategy for creating these materials.
While direct applications of this compound in this area are still under investigation, its structural motifs are relevant to the design of photo-responsive polymers. The benzoyl group is a known chromophore, and its photochemical reactivity could be exploited to induce changes in a polymer matrix. For instance, the cleavage of the benzoylformate moiety upon irradiation could lead to polymer chain scission and degradation, or the radical species generated could be used to initiate secondary reactions within the material. The development of polymers containing this or similar benzoylformate units is a promising direction for creating novel photo-responsive materials with tailored functionalities.
Catalytic Research and System Design
The unique structural features of this compound make it a compound of interest in the design and study of catalytic systems. Its potential applications span from asymmetric catalysis to the development of novel organometallic complexes.
Substrate in Asymmetric Catalysis for Chiral Product Formation
While direct studies specifying this compound as a substrate in asymmetric catalysis are not extensively documented in publicly available research, the broader class of benzoylformate derivatives is known to participate in reactions aimed at producing chiral molecules. Asymmetric synthesis is a critical field for the development of pharmaceuticals and other bioactive compounds, where a specific enantiomer is often responsible for the desired therapeutic effect. nih.gov The general principle involves the conversion of an achiral starting material into a chiral product through methods such as chiral induction or resolution. nih.gov
Bifunctional organocatalysts, for instance, have been successfully employed in the asymmetric synthesis of axially chiral benzamides. bldpharm.comnih.gov These catalysts operate by cooperatively activating both the nucleophile and the electrophile, facilitating stereoselective transformations. nih.gov The interaction between the substrate and the chiral catalyst is crucial for achieving high enantioselectivity. bldpharm.com Although specific examples with this compound are not detailed, its ester and ketone functionalities, combined with the substituted aromatic ring, provide potential sites for interaction with chiral catalysts.
Future research could explore the use of this compound in reactions such as asymmetric reductions or additions to the carbonyl groups to generate chiral alcohols or other stereochemically rich structures. The electronic and steric properties imparted by the methoxy and methyl groups on the benzene ring could influence the stereochemical outcome of such reactions.
Ligand Design in Organometallic Catalysis
The design of ligands is a cornerstone of organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. While there is no specific information on the use of Ethyl 2--methoxy-5-methylbenzoylformate as a ligand in the available literature, its constituent parts suggest potential for such applications. The ester and keto groups contain oxygen atoms with lone pairs of electrons that could coordinate to a metal center.
The reactivity of carboxylic acid derivatives, including esters, with organometallic reagents is a well-established area of organic synthesis. libretexts.orgyoutube.comyoutube.comyoutube.com These reactions typically involve nucleophilic addition to the carbonyl carbon. libretexts.org In the context of ligand design, the benzoylformate moiety could be incorporated into a larger molecular framework to create multidentate ligands. The aromatic ring also offers a platform for further functionalization to tune the electronic and steric properties of a potential ligand.
Research in this area could involve the synthesis of novel ligands derived from this compound and their subsequent complexation with various transition metals. The catalytic activity of these new organometallic complexes could then be evaluated in a range of organic transformations.
Investigation of Biological and Biochemical Interactions (Non-Human, In Vitro Studies)
The study of how synthetic compounds interact with biological systems is fundamental to drug discovery and toxicology. In vitro studies provide a controlled environment to investigate these interactions at a molecular level.
Enzymatic Substrate Mimicry and Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. unipd.it Benzoylformate decarboxylase, a thiamin diphosphate-dependent enzyme, is known to act on benzoylformate and its derivatives, converting them to the corresponding aldehyde and carbon dioxide. nih.gov This enzyme and others with similar substrate specificities are valuable tools for the synthesis of chiral α-hydroxy ketones. nih.gov
While there are no specific studies detailing this compound as a substrate mimic, its structural similarity to the natural substrates of enzymes like benzoylformate decarboxylase suggests it could be a candidate for such investigations. The methoxy and methyl substituents on the aromatic ring would likely influence its binding and reactivity within the enzyme's active site. nih.gov Research could explore the enzymatic transformation of this compound to produce novel chiral building blocks. Furthermore, the field of biocatalysis is expanding to include photobiocatalysts for reactions like enantioselective ester hydrolysis. mdpi.com
Interactions with Receptor Models and Enzyme Modulators (Pre-clinical)
In vitro assays are crucial tools for assessing the biological activity of chemical compounds and their potential as therapeutic agents or toxins. sinfoochem.com These assays can measure interactions with specific molecular targets, such as receptors or enzymes. Benzofuran derivatives, which share some structural similarities with the benzoyl portion of the target molecule, are known to exhibit a wide range of biological activities, including anti-tumor and antibacterial properties. rsc.orgnih.govnih.gov
Future Perspectives and Interdisciplinary Research Directions
Sustainable Synthesis and Biocatalytic Approaches
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For Ethyl 2-methoxy-5-methylbenzoylformate, this translates to the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.comnih.gov
Current Synthesis Landscape and Green Alternatives:
Traditional esterification methods often rely on harsh conditions and hazardous reagents. mdpi.com Green chemistry offers a multitude of alternatives, including the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions, which can lead to higher yields and easier product purification. mdpi.comnih.govwjpmr.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to developing these improved synthetic protocols. nih.gov
Biocatalysis as a Promising Frontier:
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a highly attractive avenue for the synthesis of this compound. researchgate.net Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable. unipd.it Lipases, in particular, have been extensively used for the synthesis of various esters and could be engineered for the specific production of this benzoylformate derivative. unipd.itresearchgate.netresearchgate.net Another enzyme of interest is Benzoylformate Decarboxylase from Pseudomonas putida, which has been a subject of directed evolution studies to enhance its carboligase activity for the synthesis of chiral α-hydroxy ketones. oup.com Similar protein engineering strategies could be employed to tailor enzymes for the efficient synthesis of this compound.
| Synthesis Approach | Key Advantages | Potential Challenges |
| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. mdpi.comnih.gov | Catalyst development and optimization, scalability. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradability. researchgate.netunipd.it | Enzyme stability and cost, substrate specificity. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Predictive Modeling and In Silico Screening:
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of a target molecule, including catalyst, solvent, and temperature. acs.orgbeilstein-journals.org This can drastically reduce the number of experiments required, saving time and resources. beilstein-journals.org For instance, neural networks have been successfully used to predict suitable conditions for various organic reactions, including esterification. acs.orgmdpi.com Furthermore, computational tools can be employed to predict the physicochemical properties and potential applications of this compound, guiding experimental efforts towards the most promising avenues.
Generative Models for Novel Derivatives:
Generative AI models can design novel derivatives of this compound with desired properties. By learning the underlying relationships between chemical structure and function, these models can propose new molecules with enhanced performance for specific applications. github.io This data-driven approach to molecular design can accelerate the discovery of next-generation materials and pharmaceuticals. nih.gov
| AI/ML Application | Potential Impact on Research |
| Reaction Prediction | Optimization of synthesis, reduction of experimental workload. acs.orgbeilstein-journals.org |
| Property Prediction | Identification of potential applications, targeted experimental design. |
| Generative Design | Discovery of novel derivatives with enhanced functionalities. github.io |
Exploration of Novel Physical Phenomena and High-Performance Applications
The unique electronic and structural features of this compound, stemming from its α-keto ester moiety and substituted aromatic ring, make it a candidate for exhibiting interesting physical phenomena with potential for high-performance applications.
Electronic and Photophysical Properties:
Derivatives of benzoylformate, such as methyl benzoylformate, are known to act as photoinitiators in UV-curable coatings and inks. chemicalbook.com The methoxy (B1213986) and methyl substituents on the aromatic ring of this compound can modulate its electronic properties, potentially leading to enhanced photoactivity. A thorough investigation of its photophysical properties, including absorption and emission spectra, could reveal its suitability for applications in photolithography, 3D printing, and organic electronics.
Advanced Materials:
The incorporation of this compound as a building block in polymers or metal-organic frameworks (MOFs) could lead to materials with novel properties. For example, its rigid structure could contribute to the formation of materials with high thermal stability, while its functional groups could be exploited for sensing or catalytic applications. The exploration of its use in the synthesis of advanced materials is a promising area for future research.
| Potential Application | Underlying Physical Property |
| Photoinitiators | UV absorption and radical generation. chemicalbook.com |
| Organic Electronics | Charge transport and photophysical properties. |
| Advanced Polymers | Thermal stability and functional group accessibility. |
Translational Research from Fundamental Understanding to Technological Advancement
The ultimate goal of fundamental research is to generate knowledge that can be translated into real-world applications. For this compound, a clear pathway from basic scientific investigation to technological innovation needs to be established.
From Lab-Scale Synthesis to Industrial Production:
A crucial step in the translational research pipeline is the development of a scalable and cost-effective synthesis process. This involves optimizing reaction conditions, designing efficient purification protocols, and ensuring the process is environmentally benign. mdpi.comscilit.com Process intensification strategies, such as the use of continuous flow reactors, can play a significant role in making the production of this compound economically viable.
Identification of High-Value Applications:
Systematic screening of this compound and its derivatives for various applications is essential. Its structural similarity to intermediates used in the synthesis of pharmaceuticals and agrochemicals suggests potential in these areas. chemicalbook.com For instance, related α-keto esters are valuable precursors to α-hydroxy acids and α-amino acids, which are important in medicinal chemistry. nih.gov A comprehensive evaluation of its biological activity could uncover new therapeutic or crop protection agents.
Interdisciplinary Collaboration:
Bridging the gap between fundamental research and technological application requires close collaboration between chemists, materials scientists, engineers, and industry partners. Such interdisciplinary efforts will be crucial for identifying the most promising applications of this compound and for navigating the complex process of commercialization.
| Translational Stage | Key Objectives |
| Process Development | Scalable, cost-effective, and sustainable synthesis. mdpi.comscilit.com |
| Application Screening | Identification of high-value uses in pharmaceuticals, agrochemicals, or materials. chemicalbook.com |
| Commercialization | Interdisciplinary collaboration to bring products to market. |
Q & A
Q. What are the common synthetic routes for Ethyl 2-methoxy-5-methylbenzoylformate, and how do reaction conditions influence yield?
- Methodological Answer : A typical approach involves coupling methoxy-substituted benzoic acid derivatives with ethyl glyoxylate under acidic or basic conditions. For example, derivatives of 2-methoxybenzoic acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) can undergo condensation reactions with ethyl diazoacetate precursors, as described in benzamide synthesis workflows . Temperature control (0–5°C) and solvent selection (e.g., ethyl ether or THF) are critical to minimize side reactions like ester hydrolysis. Yield optimization often requires iterative adjustments of stoichiometry and catalyst loading (e.g., Lewis acids like BF₃·OEt₂).
Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Solid-phase extraction (SPE) with silica-based cartridges or preparative thin-layer chromatography (TLC) using ethyl acetate/hexane eluents can separate the target compound from polar byproducts . For larger scales, fractional distillation under reduced pressure (e.g., 18–20 mmHg) is recommended, as demonstrated in purification protocols for structurally similar esters . Purity validation via HPLC (C18 column, UV detection at 254 nm) ensures >95% purity.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Nuclear magnetic resonance (NMR) is pivotal:
- ¹H NMR : Methoxy protons (δ 3.8–3.9 ppm), ester methyl groups (δ 1.2–1.4 ppm), and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm) validate the ester and ether functionalities.
High-resolution mass spectrometry (HRMS) or FT-IR (C=O stretch ~1730 cm⁻¹) further corroborate structural integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways in the synthesis of this compound?
- Methodological Answer : Competing ester hydrolysis or dimerization can be minimized by:
- Using anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
- Incorporating scavengers like molecular sieves to sequester water.
- Lowering reaction temperatures during glyoxylate addition to reduce kinetic side reactions.
Mechanistic studies using in-situ FT-IR or LC-MS monitoring help identify intermediates and adjust conditions dynamically .
Q. What mechanistic insights explain the regioselectivity of methoxy and methyl substituents in this compound’s synthesis?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects. Methoxy groups at the 2-position direct electrophilic substitution via resonance donation, while the 5-methyl group sterically hinders para-substitution. Computational studies (DFT) on transition-state geometries can predict substituent effects, as shown in analogous multicomponent reactions of ethyl oxoacetate derivatives .
Q. How do computational methods enhance the design of derivatives based on this compound?
- Methodological Answer : Molecular docking and QSAR modeling guide derivative design by predicting binding affinities to biological targets (e.g., enzymes or receptors). For instance, substituent modifications at the 5-methyl position can be simulated to assess steric compatibility with active sites, as applied in dopamine D2 receptor antagonist studies .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomer formation. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
